1,2,4-Trimethoxy-5-nitrobenzene

Descripción general

Descripción

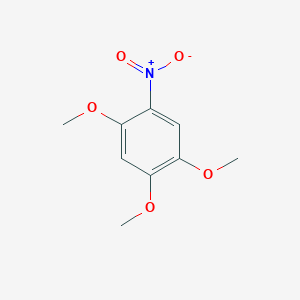

1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups and one nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

1,2,4-Trimethoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trimethoxybenzene using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound . Another method involves the catalytic hydrogenation of this compound using palladium on carbon as a catalyst in the presence of hydrogen gas . Industrial production methods often utilize similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity.

Análisis De Reacciones Químicas

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

TMB serves as an important intermediate in organic synthesis. Its nitro group allows for various transformations:

- Reduction: The nitro group can be converted to an amino group using reducing agents like tin chloride or hydrogenation methods.

- Substitution Reactions: The methoxy groups can participate in nucleophilic substitutions, making TMB a versatile building block for more complex molecules.

Biology

Research indicates that TMB may possess antimicrobial and anticancer properties. Studies have explored its interactions with biological systems, leading to potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that TMB exhibits activity against certain bacterial strains.

- Anticancer Properties: Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its mechanism of action and efficacy.

Medicine

TMB is being studied for its potential role in developing new therapeutic agents. Its unique chemical structure may lead to novel drug candidates targeting various diseases. Research is particularly focused on:

- Drug Development: TMB's derivatives are being synthesized and evaluated for biological activity against cancer and infectious diseases.

Industry

In industrial applications, TMB is utilized in the production of:

- Dyes and Pigments: Its chemical properties allow it to be used as a precursor in dye synthesis.

- Other Chemicals: TMB serves as an intermediate in the manufacture of agrochemicals and other specialty chemicals .

Case Studies

Case Study 1: Anticancer Activity

A study published in "Tetrahedron Letters" investigated the synthesis of novel pyrazole derivatives from TMB and their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Antimicrobial Studies

Research published in the "Jordan Journal of Biological Sciences" highlighted the antimicrobial efficacy of TMB against specific bacterial strains. The study provided insights into its mechanism of action and potential applications in developing antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1,2,4-trimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1,2,4-Trimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

1,2,4-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,5-Trimethoxynitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

1,3,5-Triamino-2,4,6-trinitrobenzene: A highly energetic compound with different applications in explosives and propellants.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Actividad Biológica

Overview

1,2,4-Trimethoxy-5-nitrobenzene (TMB) is an organic compound notable for its unique structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of 213.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities that include antimicrobial and anticancer properties.

The presence of the nitro group in TMB allows for diverse chemical transformations, such as reduction to an amine or substitution reactions involving the methoxy groups. These reactions can significantly alter the biological activity of the compound.

Anticancer Properties

TMB has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of TMB can inhibit cell proliferation in several human cancer cell lines. For example, a study on pyrazole derivatives derived from TMB indicated moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901, A549, and HT-1080 . The mechanism of action appears to involve disruption of tubulin polymerization, akin to known anticancer agents like combretastatin A-4 .

The biological activity of TMB may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : TMB and its derivatives have been shown to inhibit microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Some studies suggest that TMB may promote apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of intracerebral hemorrhage (ICH), indicating that structural analogs may stabilize mitochondrial membranes and reduce neuronal apoptosis .

Case Study: Neuroprotection in ICH Models

A recent study investigated the neuroprotective effects of a compound related to TMB in a rat model of ICH. The results highlighted significant improvements in neurological function and reductions in brain edema and hematoma volume when treated with this compound. The study concluded that such compounds could be promising candidates for neuroprotective therapies .

Table: Biological Activity Summary

Propiedades

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.